N-(2-acetamidoethyl)-4-iodobenzamide
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Overview
Description
N-(2-acetamidoethyl)-4-iodobenzamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamido group attached to an ethyl chain, which is further connected to a benzamide ring substituted with an iodine atom at the para position. The unique structure of this compound makes it a valuable compound in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with N-(2-aminoethyl)acetamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and automated systems. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-4-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the acetamido and ethyl groups.
Coupling Reactions: The benzamide ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(2-acetamidoethyl)-4-azidobenzamide, while Suzuki-Miyaura coupling with phenylboronic acid would produce N-(2-acetamidoethyl)-4-phenylbenzamide .
Scientific Research Applications
N-(2-acetamidoethyl)-4-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of protein-ligand interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-4-iodobenzamide involves its interaction with specific molecular targets in biological systems. The acetamido group can form hydrogen bonds with amino acid residues in proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-acetylhistamine: Contains an acetamido group linked to an imidazole ring.
1,2-bis(2-acetamidoethyl)diaziridine: Contains two acetamidoethyl groups attached to a diaziridine ring.
N-(2-acetamidoethyl) hydrazine carboximidamide hydrochloride: Contains an acetamidoethyl group linked to a hydrazine carboximidamide moiety .
Uniqueness
N-(2-acetamidoethyl)-4-iodobenzamide is unique due to the presence of the iodine atom in the benzamide ring, which imparts distinct chemical reactivity and biological activity. The combination of the acetamidoethyl group and the iodine-substituted benzamide ring makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H13IN2O2 |
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Molecular Weight |
332.14 g/mol |
IUPAC Name |
N-(2-acetamidoethyl)-4-iodobenzamide |
InChI |
InChI=1S/C11H13IN2O2/c1-8(15)13-6-7-14-11(16)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
WPPUMNGOOIPWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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